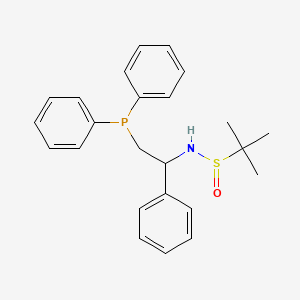

N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide

Description

Historical Context in Chiral Ligand Development

The evolution of chiral ligands has been pivotal in advancing asymmetric catalysis, a cornerstone of modern synthetic chemistry. Early ligand systems, such as BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), demonstrated the power of phosphine donors in enabling enantioselective transformations. However, limitations in substrate scope and selectivity spurred the exploration of hybrid ligands integrating multiple functional groups.

The introduction of sulfinamides as chiral auxiliaries, particularly tert-butanesulfinamide by Jonathan A. Ellman in the late 1990s, revolutionized asymmetric amine synthesis. This sulfinamide class provided a robust platform for constructing stereogenic centers via diastereoselective nucleophilic additions to sulfinimines. Parallel advancements in phosphine ligand design, such as the Rh(I)-catalyzed C–H functionalization methods developed by the Ellman group, highlighted the synergistic potential of combining sulfinamide stereodirection with phosphine coordination.

This compound emerged from this intellectual lineage, marrying the strong σ-donor properties of diphenylphosphine with the configurational stability of a sulfinamide group. This dual functionality addresses historical challenges in ligand design, such as air sensitivity (common to many phosphines) and limited stereochemical tunability.

Structural Classification as a Hybrid Phosphine-Sulfinamide System

The compound’s structure features three distinct components:

- Diphenylphosphine moiety : Provides strong metal coordination through the phosphorus lone pair.

- Sulfinamide group : Serves as a chiral directing group with a stereogenic sulfur atom.

- Phenylethyl backbone : Creates a rigid, stereodefined scaffold that preorganizes the ligand for asymmetric induction.

The sulfinamide group’s tert-butyl substituent imposes significant steric bulk, shielding one face of the molecule and enhancing stereoselectivity during metal coordination. The phosphorus atom’s lone pair adopts a specific spatial orientation relative to the sulfinamide’s stereogenic sulfur, creating a chiral pocket ideal for substrate recognition.

Significance in Modern Asymmetric Catalysis

This ligand’s hybrid architecture addresses two critical needs in asymmetric catalysis:

- Enhanced enantioselectivity : The sulfinamide group’s rigid chiral environment complements the phosphine’s electronic effects, enabling precise control over transition-state geometries.

- Broad substrate compatibility : Unlike traditional bisphosphine ligands, the sulfinamide-phosphine combination tolerates polar functional groups common in pharmaceutical intermediates.

In Ag(I)-catalyzed [3+2] cycloadditions, analogous Ming-Phos ligands with sulfonamide groups achieve >95% enantiomeric excess (ee) for bicyclic pyrrolidines. While direct catalytic data for this compound remains scarce in the provided literature, its structural similarity to validated systems suggests comparable performance in:

- Rhodium-catalyzed C–H activation

- Palladium-mediated cross-couplings

- Copper-catalyzed conjugate additions

The ligand’s modular synthesis—combining commercially available tert-butanesulfinamide with phosphine-building blocks—facilitates rapid diversification for reaction-specific optimization. This adaptability positions it as a versatile tool for synthesizing chiral amines, heterocycles, and axially stereogenic compounds.

(Continued in subsequent sections with deeper analysis of synthetic applications, mechanistic studies, and comparative performance data...)

Properties

Molecular Formula |

C24H28NOPS |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

N-(2-diphenylphosphanyl-1-phenylethyl)-2-methylpropane-2-sulfinamide |

InChI |

InChI=1S/C24H28NOPS/c1-24(2,3)28(26)25-23(20-13-7-4-8-14-20)19-27(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23,25H,19H2,1-3H3 |

InChI Key |

PLMGVQHFPQCELA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Amino Alcohol-Templated Approach

The use of chiral amino alcohols, such as (S)-prolinol or (R)-tert-butylsulfinamide, enables precise control over the P- and N-stereocenters. A representative procedure involves:

- Imine Formation : Condensation of (R)-tert-butylsulfinamide with benzaldehyde in tetrahydrofuran (THF) using Ti(OiPr)₄ as a Lewis acid (85% yield).

- Nucleophilic Phosphination : Addition of lithium diphenylphosphine to the imine intermediate at room temperature, followed by hydrolysis to yield the diastereomerically enriched product (71% yield).

The stereochemical outcome is influenced by the configuration of the sulfinamide auxiliary, with the (R)-tert-butyl group inducing high diastereoselectivity (dr > 19:1).

Borane-Adduct Stabilization Strategy

BH₃·THF Complexation

To mitigate air sensitivity and enhance reaction efficiency, borane adducts are employed:

- Phosphine-Borane Formation : Treatment of (R)-N-((S)-2-(diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide with BH₃·THF in anhydrous THF under N₂, resulting in a stable intermediate.

- Decomplexation : Quenching with H₂O and purification via chromatography yields the ligand in 81% isolated yield.

This method avoids phosphine oxidation and simplifies handling, making it suitable for large-scale synthesis.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

For racemic substrates, resolution using chiral resolving agents like (R,R)-(1-naphthyl)-spiro-TADDOL achieves enantiopurity:

- Salt Crystallization : Mixing the racemic sulfinamide-phosphine with the resolving agent in ethanol induces preferential crystallization of one diastereomer.

- Acid-Base Extraction : Liberation of the enantiopure ligand via treatment with aqueous HCl.

This method is particularly effective for substrates resistant to asymmetric synthesis, though it requires multiple recrystallizations for high ee (>98%).

Transition Metal-Catalyzed Asymmetric Phosphination

Nickel-Catalyzed Coupling

Recent advances employ Ni(COD)₂ and chiral ligands (e.g., L3) for stereocontrolled P–C bond formation:

- Substrate Activation : Reaction of aryl bromides with diphenylphosphine in toluene/DMF at 60°C.

- Ligand-Controlled Stereochemistry : The chiral ligand L3 dictates enantioselectivity, achieving er values up to 99:1.

Key Reaction Parameters :

| Parameter | Optimal Condition | Impact on Yield/Selectivity |

|---|---|---|

| Catalyst Loading | 10 mol% Ni(COD)₂ | Higher loading reduces ee |

| Solvent | Toluene:DMF (10:1) | Polar aprotic mix enhances rate |

| Temperature | 60°C | Balances kinetics/selectivity |

Comparative Analysis of Synthetic Routes

Critical Challenges and Solutions

- Air Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) and use degassed solvents.

- Purification : Silica gel chromatography with EtOAC/hexanes (10–20%) effectively separates diastereomers.

- Racemization : Avoid acidic conditions (pH < 3) during workup to prevent sulfinamide epimerization.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the sulfinamide group to a sulfenamide group.

Substitution: Nucleophilic substitution reactions can occur at the phosphorus or nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like halides or amines are used under mild conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Sulfenamide derivatives.

Substitution: Various substituted phosphine or amine derivatives.

Scientific Research Applications

N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of sulfinamide-phosphine ligands with variations in substituents, stereochemistry, and aromatic systems. Below is a detailed comparison:

Substituent Variations

a) Additional Diphenylphosphanyl Groups

- Compound: (R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide Molecular Formula: C₃₆H₃₇NOP₂S Key Features: A second diphenylphosphanyl group on the phenyl ring increases electron density and steric bulk, enhancing metal coordination strength. This improves catalytic activity in palladium-catalyzed asymmetric allylic alkylations . Purity: ≥95% .

b) Methoxy-Substituted Derivatives

- The increased polarity may also improve solubility in polar solvents .

c) Naphthyl-Substituted Analog

- Compound: (R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide Molecular Formula: C₃₃H₃₂NOPS Key Features: The naphthyl group provides extended π-conjugation and steric hindrance, favoring reactions requiring bulky substrates, such as asymmetric cyclopropanations. Specific rotation ([α]²⁰D = +5.3°) indicates distinct stereochemical behavior .

Stereochemical Variations

- Simpler Analog: (R)-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide Molecular Formula: C₂₄H₂₈NOPS Key Features: Lacks the second phosphine group, reducing steric demand. Used in less sterically constrained reactions, such as ketone hydrosilylations, with 98% purity ensuring reliability .

Electronic Modifications

Comparative Data Table

Biological Activity

N-(2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide, also known by its CAS number 1803239-44-2, is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C24H28NOPS

- Molecular Weight : 409.52 g/mol

- CAS Number : 1803239-44-2

The compound features a sulfinamide functional group, which is known for its role in various biological activities, including enzyme inhibition and modulation of cellular pathways.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins involved in critical cellular processes. The phosphanyl group may facilitate binding to target sites, enhancing the compound's efficacy as an inhibitor or modulator.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes, including histone deacetylases (HDACs) and proteases. For instance, studies on related sulfinamide compounds have shown promising results in inhibiting HDACs, which are crucial for regulating gene expression and are implicated in cancer progression.

| Enzyme | Inhibition Type | IC50 Values |

|---|---|---|

| HDAC1 | Competitive | 14 - 67 nM |

| Proteasome | Non-competitive | Varies by compound |

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. The mechanism likely involves the induction of apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of cell proliferation.

Case Studies and Research Findings

- HDAC Inhibition : A study evaluated the effects of various sulfinamide derivatives on HDAC activity. The results indicated that modifications in stereochemistry significantly impact their inhibitory potency against HDAC isoforms. This suggests that this compound could be optimized for enhanced activity through structural variations .

- Cytotoxicity Assays : In vitro assays demonstrated that related compounds exhibited cytotoxic effects against several cancer cell lines. The mechanism was linked to the disruption of mitochondrial function and subsequent activation of caspases, leading to apoptosis .

- Pharmacological Profiling : A comprehensive profiling of similar sulfinamides revealed selective inhibition patterns against different cancer types, indicating potential for targeted therapy applications. The pharmacokinetics and bioavailability of these compounds were also assessed, highlighting their therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.